molecular formula C17H24N4O3 B2378056 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate CAS No. 1131148-27-0

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate

Cat. No. B2378056
CAS RN: 1131148-27-0
M. Wt: 332.404
InChI Key: FUGSGULHNZRVAD-UHFFFAOYSA-N
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Description

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to inhibit the activity of UV radiation.

Mechanism of Action

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate works by absorbing UV radiation and converting it into heat energy. This prevents the UV radiation from penetrating the skin or plastic/polymer products, thus preventing damage or degradation.
Biochemical and Physiological Effects
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate has no known biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in lab experiments include its ability to prevent UV radiation damage to skin or plastic/polymer products, and its ease of incorporation into formulations. The limitations include its cost and the fact that it is not effective against all types of UV radiation.

Future Directions

There are several future directions for research on tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate. These include:
1. Development of more efficient synthesis methods to reduce the cost of production.
2. Investigation of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the treatment of UV radiation-related skin diseases.
3. Exploration of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the formulation of food packaging materials to prevent degradation caused by UV radiation.
4. Investigation of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the development of new types of sunscreen formulations with improved efficacy against all types of UV radiation.

Synthesis Methods

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate can be synthesized using a two-step process. The first step involves the reaction of 2-(tert-butoxycarbonylamino)-2-methyl-1-propanol with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate. The second step involves the reaction of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate with oxirane in the presence of a catalyst such as triethylamine to form tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate.

Scientific Research Applications

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is widely used in scientific research applications due to its ability to inhibit the activity of UV radiation. It is commonly used in the formulation of sunscreens and other cosmetic products to prevent skin damage caused by UV radiation. It is also used in the formulation of plastic and polymer products to prevent degradation caused by UV radiation.

properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20(11-13-7-6-10-23-13)12-21-15-9-5-4-8-14(15)18-19-21/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGSGULHNZRVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCO1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate

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